9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Overview
Description
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a compound with the molecular formula C9H18N2 . It is also known as Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride . This compound is used as an enzyme substrate .
Synthesis Analysis
The synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel .Molecular Structure Analysis
The molecular structure of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine consists of a nine-membered ring with two nitrogen atoms and one methyl group . The InChI code for this compound is 1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8 .Chemical Reactions Analysis
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a sterically unhindered and stable class of nitroxyl radicals, efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.253 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 200.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has a molar refractivity of 46.8±0.3 cm3 .Scientific Research Applications
Chromatographic Method Development
Krishna et al. (2009) developed a high-performance liquid chromatographic method for separating exo and endo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in granisetron production. The method demonstrated high accuracy and stability for the quantitative determination of these isomers in bulk samples (Krishna, Babu, Rao, & Rao, 2009).
Synthesis and Chemical Properties
Moskalenko et al. (2011) focused on the synthesis and reactions of 3-substituted 9-azabicyclo[3.3.1]nonan-9-amines. Their work included creating Schiff bases and isothiocyanates, demonstrating the compound's versatility in forming various chemical structures (Moskalenko, Chashchin, & Boev, 2011).
Structural and Conformational Studies
Iriepa et al. (1999) conducted a structural and conformational study of amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-amine, providing insights into their potential as analgesics. This research emphasized the importance of molecular structure in pharmacological applications (Iriepa et al., 1999).
NMR Studies
Park et al. (2011) carried out extensive 1D and 2D NMR studies on variously substituted 9-azabicyclo[3.3.1]nonan-9-ones. Their research offered valuable information on the electronic effects and stereochemistry of these compounds, crucial for understanding their chemical behavior (Park, Jeong, & Parthiban, 2011).
Molecular Mechanics and Spectroscopy
Arias-Pérez et al. (1997) utilized molecular mechanics and NMR spectroscopy to study the structural aspects of 3-azabicyclo[3.3.1]nonan-9-ones. Their findings highlighted the influence of steric factors on the conformational behavior of these compounds (Arias-Pérez, Alejo, & Maroto, 1997).
Multicomponent Cascade Reactions
Duan et al. (2021) described a novel protocol for synthesizing functionalized 9-azabicyclo[3.3.1]nonane derivatives via multicomponent cascade reactions. This approach has potential applications in combinatorial chemistry for creating natural-like products (Duan et al., 2021).
Epoxidation and Ring-Opening Synthesis
McKay et al. (2010) researched the stereoselective epoxidation and ring-opening of 9-methylene-3-azabicyclo[3.3.1]nonanes. Their work highlighted the role of intermolecular hydrogen bonding in achieving high stereoselectivity (McKay et al., 2010).
Safety And Hazards
properties
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWHTQVHWHSHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
CAS RN |
76272-56-5 | |
Record name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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